molecular formula C27H44O2 B11824993 20-Hydroxyvitamin D3

20-Hydroxyvitamin D3

Cat. No.: B11824993
M. Wt: 400.6 g/mol
InChI Key: IQEQEOBGZMEDBQ-LWVSKBGXSA-N
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Description

20-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. It is produced in the human body through the action of cytochrome P450scc (CYP11A1) on vitamin D3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

20-Hydroxyvitamin D3 is synthesized through the hydroxylation of vitamin D3 by cytochrome P450scc (CYP11A1). The reaction involves the conversion of vitamin D3 to this compound and 20,22-dihydroxyvitamin D3. The process requires the presence of NADPH, adrenodoxin, and adrenodoxin reductase .

Industrial Production Methods

Industrial production of this compound typically involves the use of microbial fermentation processes. Specific bacterial strains, such as Rhodococcus erythropolis, are employed to convert vitamin D3 to its hydroxylated forms. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: Further hydroxylation to form dihydroxyvitamin D3 derivatives.

    Reduction: Conversion back to less hydroxylated forms under specific conditions.

    Substitution: Replacement of hydroxyl groups with other functional groups in synthetic modifications.

Common Reagents and Conditions

    Oxidation: Utilizes cytochrome P450 enzymes and NADPH as a cofactor.

    Reduction: Requires reducing agents such as sodium borohydride.

    Substitution: Involves reagents like alkyl halides for introducing new functional groups.

Major Products Formed

Scientific Research Applications

20-Hydroxyvitamin D3 has a wide range of scientific research applications:

Mechanism of Action

20-Hydroxyvitamin D3 exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it regulates the expression of various genes involved in immune modulation, calcium homeostasis, and cell proliferation. The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Hydroxyvitamin D3 is unique due to its non-calcemic nature, meaning it does not significantly affect calcium levels in the body. This property makes it a promising candidate for therapeutic applications without the risk of hypercalcemia, a common side effect associated with other vitamin D derivatives .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1S,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1

InChI Key

IQEQEOBGZMEDBQ-LWVSKBGXSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O

Origin of Product

United States

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